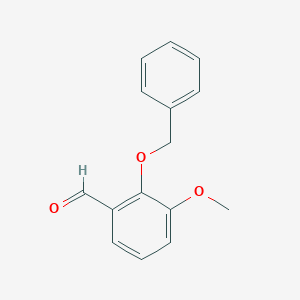

2-(Benzyloxy)-3-methoxybenzaldehyde

Descripción general

Descripción

2-(Benzyloxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of a benzaldehyde group substituted with benzyloxy and methoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-methoxybenzaldehyde typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy and methoxy groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include bases or acids as catalysts.

Major Products Formed:

Oxidation: 2-(Benzyloxy)-3-methoxybenzoic acid.

Reduction: 2-(Benzyloxy)-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Cytotoxic Effects on Leukemia Cells

Research has demonstrated that 2-(benzyloxy)-3-methoxybenzaldehyde exhibits notable cytotoxic effects against leukemia cell lines, particularly HL60 cells. The compound has been shown to induce apoptosis through the disruption of mitochondrial function, leading to cell cycle arrest at the G2/M phase. In studies, it was observed that this compound can significantly inhibit cell proliferation and induce DNA fragmentation in leukemic cells, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the activation of intrinsic apoptotic pathways. Specifically, it has been linked to the activation of caspases, which are crucial for the execution of apoptosis. In one study, compounds derived from the conjugation of benzylvanillin with benzimidazole structures showed enhanced DNA binding and improved anticancer activity compared to the parent compound alone .

Synthesis of Derivatives

Development of Novel Anticancer Agents

The synthesis of derivatives from this compound has led to the discovery of new compounds with improved biological activities. For instance, the conjugation of this compound with various heterocycles has resulted in derivatives that exhibit stronger anticancer properties than benzyl-o-vanillin itself. These derivatives have been evaluated for their effectiveness against different cancer cell lines, showcasing their potential as lead compounds in drug development .

Case Study: Benzimidazole Conjugates

A significant study focused on the synthesis of benzylvanillin-benzimidazole conjugates revealed that these compounds exhibited enhanced DNA binding affinity and cytotoxicity against U937 leukemic cells. The study highlighted that these conjugates could induce cell death through mechanisms involving caspase activation and DNA fragmentation, underscoring the utility of this compound as a scaffold for developing novel anticancer therapies .

Pharmacophore in Drug Discovery

Role as a Key Pharmacophore

Benzyl-o-vanillin serves as an important pharmacophore in drug discovery due to its structural characteristics that allow for interactions with biological targets. Its ability to form hydrogen bonds and engage in hydrophobic interactions enhances its potential for binding to various biomolecules .

Antibacterial and Antifungal Activities

Beyond its anticancer properties, there is emerging evidence suggesting that this compound may also possess antibacterial and antifungal activities. Preliminary studies indicate that it could inhibit the growth of certain bacterial strains and fungi, making it a candidate for further exploration in antimicrobial drug development .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)-3-methoxybenzaldehyde is primarily related to its chemical structure. The aldehyde group can interact with various biological targets, potentially inhibiting enzymes or interacting with cellular components. The benzyloxy and methoxy groups may also contribute to its overall biological activity by affecting its solubility and ability to penetrate cell membranes.

Comparación Con Compuestos Similares

2-(Benzyloxy)benzaldehyde: Similar structure but lacks the methoxy group.

3-Methoxybenzaldehyde: Similar structure but lacks the benzyloxy group.

2-(Benzyloxy)-3-methoxybenzoic acid: Oxidized form of 2-(Benzyloxy)-3-methoxybenzaldehyde.

Uniqueness: this compound is unique due to the presence of both benzyloxy and methoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.

Actividad Biológica

2-(Benzyloxy)-3-methoxybenzaldehyde, commonly referred to as benzyl vanillin, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, particularly its anticancer potential, mechanisms of action, and pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.34 g/mol. The compound features a methoxy group and a benzyloxy group attached to a benzaldehyde moiety, which contributes to its reactivity and biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties , particularly against various leukemia cell lines:

- Cell Lines Tested : The compound has shown effectiveness against HL-60 leukemia cells, with studies indicating its ability to induce apoptosis and inhibit cell proliferation.

- Mechanism of Action : The anticancer activity is attributed to its influence on cell cycle progression, particularly at the G2/M phase, leading to mitochondrial dysfunction and subsequent apoptosis .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL-60 | 25.4 | Induces apoptosis via mitochondrial disruption |

| U937 | 20.0 | Cell cycle arrest at G2/M phase |

Pharmacological Implications

The compound's structural characteristics suggest potential interactions with various biological targets:

- Cytochrome P450 Inhibition : Studies indicate that this compound may inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6), which are critical for drug metabolism. This inhibition could lead to significant drug-drug interactions, necessitating further investigation into its pharmacokinetics.

- DNA Binding Studies : Research indicates that this compound binds to DNA through the groove region, with binding constants suggesting strong interaction capabilities. This property is essential for its anticancer activity as it may interfere with DNA replication and transcription processes .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives of benzyl vanillin and evaluated their anticancer activities against HL-60 cells. The results indicated that modifications to the benzyl vanillin structure enhanced cytotoxicity compared to the parent compound .

- Comparative Analysis : A comparative analysis of benzyl vanillin derivatives showed that certain modifications significantly increased their potency against leukemia cells. For instance, compounds fused with benzimidazole structures exhibited improved specificity and efficacy .

Propiedades

IUPAC Name |

3-methoxy-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBGOVZWCRLLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361452 | |

| Record name | 2-(benzyloxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2011-06-5 | |

| Record name | 2-(benzyloxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(Benzyloxy)-3-methoxybenzaldehyde exert its anti-leukemic effects?

A1: Research suggests that this compound, also referred to as benzyl-o-vanillin (Bn1), exhibits anti-proliferative activity against HL60 leukemia cells. [] This activity is attributed to its ability to disrupt mitochondrial function and induce apoptosis. [] While Bn1 itself shows some anti-cancer activity, combining it with other structures like benzimidazole and benzenesulfonate significantly enhances its potency. [] For instance, derivatives like 2XP (N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole) and 3BS ((R) and (S)-1-(2-benzyloxy-3-methoxyphenyl)-2, 2, 2-trichloroethyl benzenesulfonate) demonstrate stronger anti-leukemic effects compared to Bn1 alone. [] These derivatives induce cell death in U937 leukemic cells through DNA fragmentation, leading to the activation of caspase 9, a key protein in the intrinsic apoptotic pathway. []

Q2: How do the structural modifications in 2XP and 3BS contribute to their enhanced anti-leukemic activity?

A2: Both 2XP and 3BS exhibit strong DNA binding affinity, primarily through interactions within the minor groove of the DNA helix. [] This binding is primarily driven by hydrophobic interactions rather than electrostatic forces. [] Studies employing equilibrium binding titration, viscosity measurements, and computational modeling support this mechanism. [] The increased size and hydrophobicity of 2XP and 3BS, compared to Bn1, likely contribute to their enhanced DNA binding affinity and, consequently, their improved anti-leukemic activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.